Acetonitrile;benzene-1,4-diol
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Overview
Description
Acetonitrile;benzene-1,4-diol is a compound that combines acetonitrile, a simple organic nitrile, with benzene-1,4-diol, also known as hydroquinone. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, commonly used as a solvent in organic synthesis. Benzene-1,4-diol is an aromatic organic compound with the chemical formula C₆H₄(OH)₂, known for its applications in photography, cosmetics, and as a reducing agent.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene-1,4-diol undergoes oxidation to form 1,4-benzoquinone.
Reduction: Benzene-1,4-diol can be reduced to form hydroquinone derivatives.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: 1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Acetonitrile;benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of nitriles and amides.
Biology: Benzene-1,4-diol is used in the study of oxidative stress and its effects on biological systems.
Medicine: Hydroquinone is used in dermatology for its skin-lightening properties.
Mechanism of Action
The mechanism of action for benzene-1,4-diol involves its ability to act as a reducing agent. It donates electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage . Acetonitrile acts as a solvent and can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar to benzene-1,4-diol but with hydroxyl groups in the meta position.
Uniqueness
Properties
CAS No. |
51528-69-9 |
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Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
acetonitrile;benzene-1,4-diol |
InChI |
InChI=1S/3C6H6O2.C2H3N/c3*7-5-1-2-6(8)4-3-5;1-2-3/h3*1-4,7-8H;1H3 |
InChI Key |
RFNMJUSUEIXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
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